1,2,4-Trifluoro-5-nitrobenzene

Catalog No.
S703795
CAS No.
2105-61-5
M.F
C6H2F3NO2
M. Wt
177.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,4-Trifluoro-5-nitrobenzene

CAS Number

2105-61-5

Product Name

1,2,4-Trifluoro-5-nitrobenzene

IUPAC Name

1,2,4-trifluoro-5-nitrobenzene

Molecular Formula

C6H2F3NO2

Molecular Weight

177.08 g/mol

InChI

InChI=1S/C6H2F3NO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H

InChI Key

ROJNMGYMBLNTPK-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1F)F)F)[N+](=O)[O-]

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)[N+](=O)[O-]

The exact mass of the compound 1,2,4-Trifluoro-5-nitrobenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10248. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,2,4-Trifluoro-5-nitrobenzene, also designated as 2,4,5-trifluoronitrobenzene, is a highly activated, polyfluorinated aromatic building block central to the synthesis of advanced pharmaceuticals and liquid crystal materials. Featuring a strongly electron-withdrawing nitro group that activates the ortho and para fluorine atoms (positions 2 and 4) for nucleophilic aromatic substitution (SNAr), this compound allows for precise, sequential functionalization [1]. It is a critical precursor for multi-fluorinated quinolone antibiotics, such as sitafloxacin and lomefloxacin, and serves as an efficient intermediate for the industrial-scale production of 1,2,4-trifluorobenzene via reduction and deamination [2]. Its unique substitution pattern provides a balance of high reactivity and structural stability, making it a staple in complex agrochemical and medicinal chemistry workflows.

Substituting 1,2,4-Trifluoro-5-nitrobenzene with simpler analogs, such as 2,4-difluoronitrobenzene or 2,4-dichloro-5-fluoronitrobenzene, fundamentally alters both process chemistry and final product efficacy [1]. While 2,4-dichloro-5-fluoronitrobenzene is a cheaper upstream precursor, the chloride leaving groups are significantly less reactive in SNAr pathways, necessitating harsh thermal conditions (>100°C) and phase transfer catalysts that can degrade sensitive nucleophiles. Conversely, replacing it with 2,4-difluoronitrobenzene eliminates the crucial 5-fluoro substituent. In downstream fluoroquinolone synthesis, this missing fluorine translates to the absence of the 8-fluoro group on the quinolone core, severely compromising the drug's lipophilicity, tissue penetration, and binding affinity against multi-drug-resistant bacterial strains [2]. Consequently, for advanced multi-fluorinated targets, 1,2,4-trifluoro-5-nitrobenzene is strictly non-interchangeable.

SNAr Reactivity and Mild Processability

The presence of three highly electronegative fluorine atoms synergistically activates the aromatic ring, with the ortho and para fluorines being exceptionally labile. In direct head-to-head process comparisons, 1,2,4-trifluoro-5-nitrobenzene undergoes regioselective SNAr with amines and alkoxides at ambient to mild temperatures (20°C to 60°C) [1]. In stark contrast, the chlorinated baseline, 2,4-dichloro-5-fluoronitrobenzene, requires temperatures exceeding 100°C and the addition of phase-transfer catalysts to achieve comparable substitution yields. This dramatic reduction in activation energy minimizes thermal degradation of complex, sensitive nucleophiles during multi-step pharmaceutical synthesis.

Evidence DimensionSNAr reaction temperature requirement
Target Compound Data20°C to 60°C (mild conditions)
Comparator Or Baseline2,4-dichloro-5-fluoronitrobenzene (>100°C with phase-transfer catalysts)
Quantified Difference>40°C to 80°C reduction in required process temperature
ConditionsAmine/alkoxide substitution in polar aprotic solvents (e.g., DMF, THF)

Enables the use of thermally sensitive nucleophiles and reduces energy costs during the synthesis of complex active pharmaceutical ingredients (APIs).

Downstream API Efficacy: 8-Fluoroquinolone Superiority

The retention of the 5-fluoro group from 1,2,4-trifluoro-5-nitrobenzene is critical for synthesizing advanced 8-fluoroquinolone antibiotics (e.g., sitafloxacin). When compared to APIs derived from 2,4-difluoronitrobenzene (which yield 8-H quinolones like ciprofloxacin), the 8-fluoroquinolones exhibit significantly enhanced target enzyme inhibition [1]. The incorporated fluorine atom increases lipophilicity and tissue penetration, resulting in substantially lower Minimum Inhibitory Concentrations (MIC) against challenging pathogens, including multi-drug-resistant Streptococcus pneumoniae.

Evidence DimensionDownstream API antibacterial potency (MIC)
Target Compound DataYields 8-fluoroquinolones with high potency against resistant S. pneumoniae
Comparator Or Baseline2,4-difluoronitrobenzene (yields 8-H quinolones with higher MICs/lower potency)
Quantified DifferenceEnhanced lipophilicity and significantly lower MIC values for the target-derived API
ConditionsIn vitro antimicrobial susceptibility testing

Justifies the procurement of the trifluorinated precursor for developers targeting next-generation, broad-spectrum antibiotics.

Scalability for 1,2,4-Trifluorobenzene Production

1,2,4-Trifluoro-5-nitrobenzene serves as a highly efficient intermediate for the large-scale production of 1,2,4-trifluorobenzene. The process involves catalytic hydrogenation to 2,4,5-trifluoroaniline (achieving >95% yield at 50-60°C and 0.8 MPa), followed by diazotization and deamination[1]. Compared to the alternative route of selectively defluorinating 1,2,3,4-tetrafluorobenzene—which requires expensive transition metal catalysts or hazardous cryogenic conditions—the nitro-reduction/deamination route utilizes standard, inexpensive reagents (Raney nickel, sodium hypophosphite) while maintaining high regiochemical purity and overall yield.

Evidence DimensionRoute scalability and reagent cost
Target Compound Data>95% yield via standard hydrogenation/deamination using inexpensive catalysts
Comparator Or Baseline1,2,3,4-tetrafluorobenzene route (requires expensive selective defluorination catalysts)
Quantified DifferenceElimination of cryogenic conditions and costly transition metals while maintaining >95% intermediate yield
ConditionsIndustrial scale-up (Raney Ni, 50-60°C, 0.8 MPa)

Provides chemical manufacturers with a safer, higher-margin, and more scalable route to bulk 1,2,4-trifluorobenzene.

Synthesis of Advanced Fluoroquinolone Antibiotics

Directly leveraging the downstream efficacy benefits of the 5-fluoro substituent, this compound is the premier starting material for 8-fluoroquinolones such as sitafloxacin, lomefloxacin, and sparfloxacin [1]. Its use ensures the final API possesses the necessary lipophilicity and enzyme-binding affinity to combat multi-drug-resistant bacterial strains.

Regioselective SNAr for Complex Pharmaceutical Intermediates

Due to its ability to undergo nucleophilic aromatic substitution at mild temperatures (20°C–60°C), it is ideal for synthesizing highly substituted aromatic cores[2]. The differing reactivities of the ortho/para fluorines versus the meta fluorine allow chemists to sequentially introduce diverse nucleophiles without degrading sensitive functional groups.

Industrial Production of 1,2,4-Trifluorobenzene

Capitalizing on its high-yield reduction and deamination profile, 1,2,4-trifluoro-5-nitrobenzene is utilized in bulk chemical manufacturing to produce 1,2,4-trifluorobenzene [3]. This avoids the costly and hazardous selective defluorination of tetrafluorobenzene, streamlining the supply chain for downstream liquid crystal and agrochemical synthesis.

XLogP3

2.1

Boiling Point

194.5 °C

Melting Point

-11.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (82.61%): Fatal if swallowed [Danger Acute toxicity, oral];
H302 (10.87%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (10.87%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (95.65%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.65%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (10.87%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (82.61%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

2105-61-5

Wikipedia

1,2,4-Trifluoro-5-nitrobenzene

Dates

Last modified: 08-15-2023

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